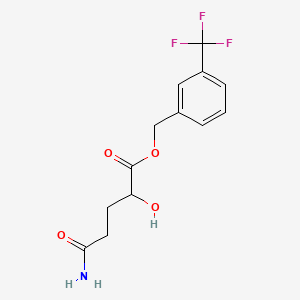
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate typically involves multiple steps. One common approach starts with the preparation of 3-(Trifluoromethyl)benzyl chloride, which is synthesized from trifluoromethylbenzene, metaformaldehyde, sulfuric acid, and thionyl chloride under catalytic conditions . This intermediate is then reacted with (S)-5-Amino-2-hydroxy-5-oxopentanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds also contain trifluoromethyl groups and exhibit similar chemical properties.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
3-(Trifluoromethyl)benzyl (S)-5-Amino-2-hydroxy-5-oxopentanoate is unique due to its combination of a trifluoromethyl group with a chiral amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H14F3NO4 |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C13H14F3NO4/c14-13(15,16)9-3-1-2-8(6-9)7-21-12(20)10(18)4-5-11(17)19/h1-3,6,10,18H,4-5,7H2,(H2,17,19) |
InChI Key |
SAJLDSTYXWNETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C(CCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


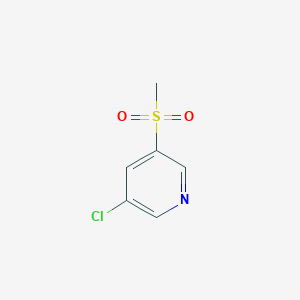
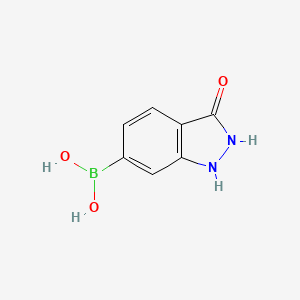
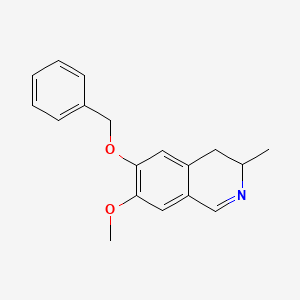
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)
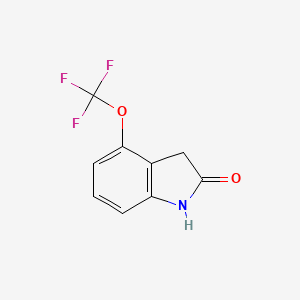

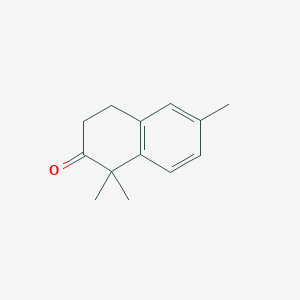
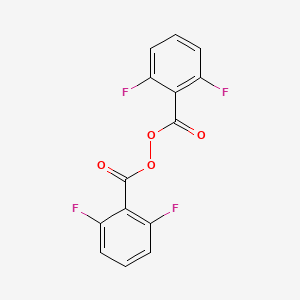
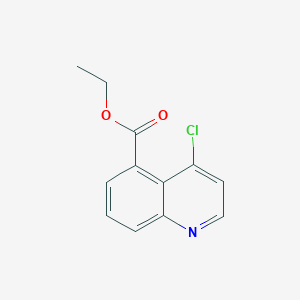
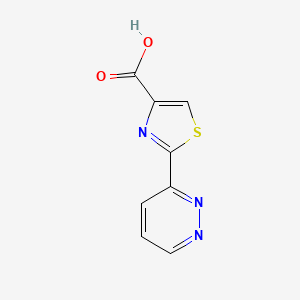
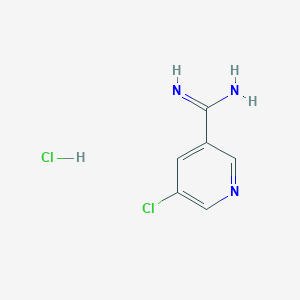
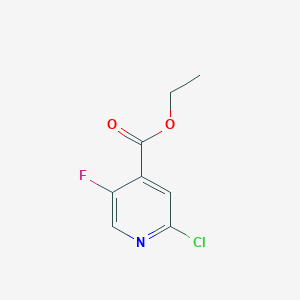
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)

